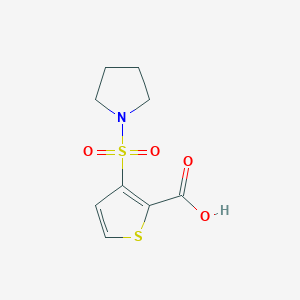

3-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

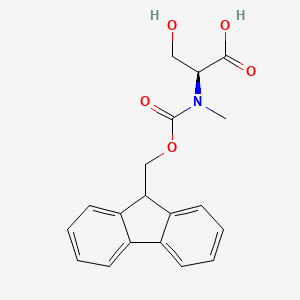

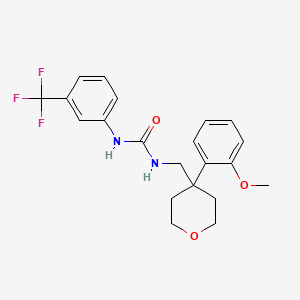

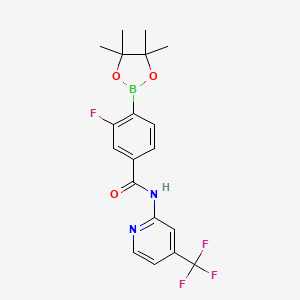

3-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid (3-PSTC) is an organic compound belonging to the class of sulfones. It is a derivative of thiophene, a five-membered ring containing a sulfur atom. 3-PSTC has a wide range of applications in the scientific research field due to its unique properties. It has been extensively studied in the past few years, and its potential uses in the laboratory setting are still being explored.

Aplicaciones Científicas De Investigación

Ruthenium-catalyzed Oxidative Vinylation

Ruthenium-catalyzed oxidative vinylation of thiophene-2-carboxylic acids with alkenes is an efficient process proceeding through directed C-H bond cleavage to give 3-vinylated products. This method, applicable to benzothiophene-, benzofuran-, pyrrole-, and indolecarboxylic acids, showcases regioselective vinylation, hinting at potential for diverse synthetic applications including compounds similar to 3-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid (Ueyama et al., 2011).

Electropolymerization of Thiophenes

Carboranyl-functionalized pyrroles and thiophenes, including compounds related to this compound, were synthesized and electropolymerized to form conducting polymer films. These films exhibit reversible p-doping and, in the case of thiophene-based polymers, maintain electroactivity under highly oxidizing potentials, suggesting applications in electronic materials and devices (Hao et al., 2007).

C-H Functionalization of Cyclic Amines

The study on cyclic amines, including pyrrolidine, undergoing redox-annulations with α,β-unsaturated aldehydes and ketones, outlines a methodology for creating complex molecules through C-H functionalization. This process is relevant for constructing pyrrolines and pyrrolidines, indicating synthetic routes that might involve or be applicable to derivatives of this compound (Kang et al., 2015).

Organocatalytic Synthesis of Spirooxindoles

The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], exhibiting significant biological activities, utilizes an enantioselective approach that might relate to compounds structurally similar to this compound. This synthesis involves a three-component 1,3-dipolar cycloaddition, achieving high yields, excellent stereoselectivities, and suggests applications in medicinal chemistry (Chen et al., 2009).

Propiedades

IUPAC Name |

3-pyrrolidin-1-ylsulfonylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S2/c11-9(12)8-7(3-6-15-8)16(13,14)10-4-1-2-5-10/h3,6H,1-2,4-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMWQHYHFKHRHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(SC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2683823.png)

![ethyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2683825.png)

![1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile](/img/structure/B2683835.png)

![Furan-2-yl(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2683837.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2683839.png)

![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2683840.png)